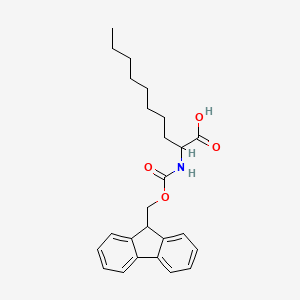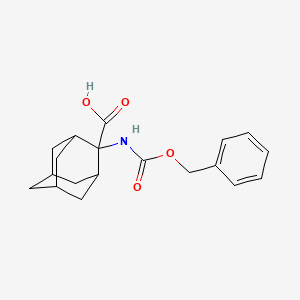
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid
Übersicht
Beschreibung
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is a complex organic compound characterized by the presence of an adamantane core structure, which is a highly stable and rigid tricyclic hydrocarbon The compound also contains a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amine is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using various carboxylation reagents and conditions, such as carbon dioxide under high pressure or carboxylation reagents like di-tert-butyl dicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and rigid structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group can be removed under specific conditions to reveal the active amine, which can then participate in further chemical reactions or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzyloxycarbonylamino)-2-methylpropanoic acid: Similar in structure but with a methyl group instead of the adamantane core.
2-(Benzyloxycarbonylamino)-2-phenylacetic acid: Contains a phenyl group instead of the adamantane core.
2-(Benzyloxycarbonylamino)-2-cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of the adamantane core.
Uniqueness
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is unique due to its adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where a stable and rigid structure is required, such as in the design of enzyme inhibitors or advanced materials.
Eigenschaften
IUPAC Name |
2-(phenylmethoxycarbonylamino)adamantane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(22)19(15-7-13-6-14(9-15)10-16(19)8-13)20-18(23)24-11-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXXRAGMEFTRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

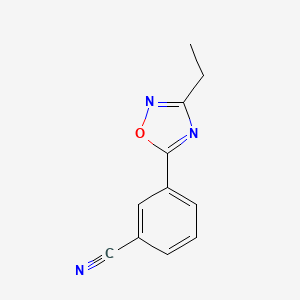

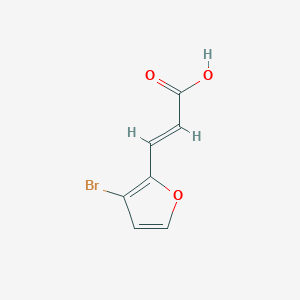
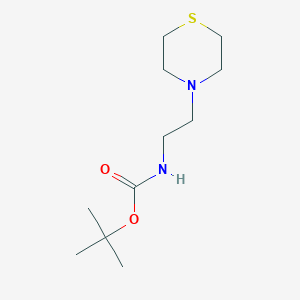
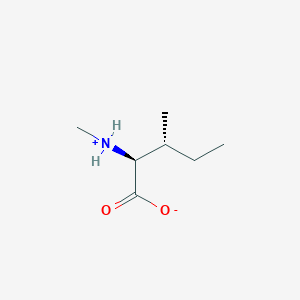
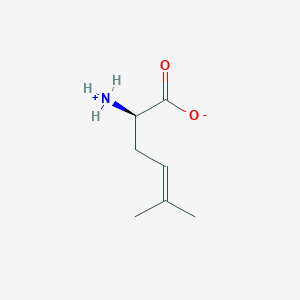
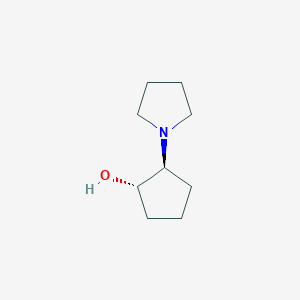

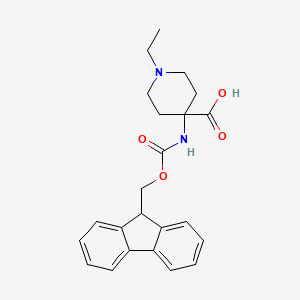
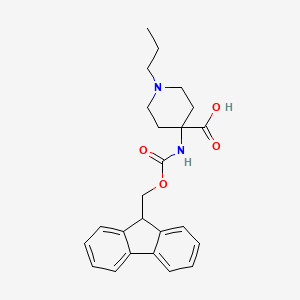
![3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B8014408.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
